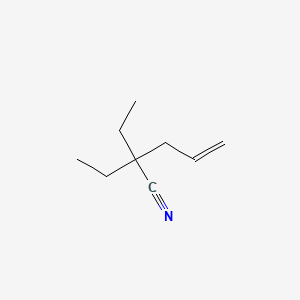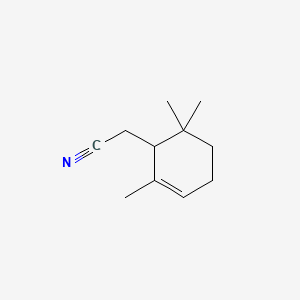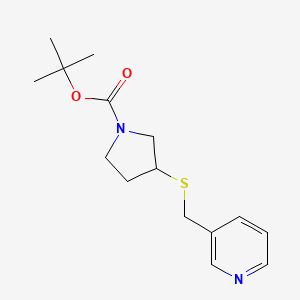
Methyl 3-oxopiperidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxopiperidine-2-carboxylate hydrochloride is an organic compound with the molecular formula C7H11NO3·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxopiperidine-2-carboxylate hydrochloride can be synthesized through various methods. One common approach involves the reaction of piperidine with methyl chloroformate under controlled conditions to form the ester. This intermediate is then oxidized to yield the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: It can be reduced to form piperidine derivatives with different functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-oxopiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-oxopiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxopiperidine-3-carboxylate
- Methyl 4-oxo-3-piperidinecarboxylate
- Ethyl 2-oxo-3-piperidinecarboxylate
Uniqueness
Methyl 3-oxopiperidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
1219141-01-1 |
|---|---|
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
methyl 3-oxopiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h6,8H,2-4H2,1H3;1H |
InChI Key |
ZUAWUSFFJKIJIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)







![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)



